5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-4-2-3-11(17)12(18)8-16-13(19)9-5-10(14)7-15-6-9/h2-7,12,18H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXPEOQCFAAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide, identified by its CAS number 1788541-65-0, is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide is , with a molecular weight of 324.17 g/mol. The compound features a bromine atom, a hydroxy group, and a pyrrole ring, which are significant in conferring its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1788541-65-0 |
| Molecular Formula | C₁₃H₁₄BrN₃O₂ |
| Molecular Weight | 324.17 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may utilize catalysts such as anhydrous aluminum chloride and solvents like dichloromethane. These methods are designed to optimize yield and purity while exploring various functional group modifications to enhance biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives can reduce cell viability effectively. For instance, compounds structurally related to 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide have shown promising results against A549 cells when compared to standard chemotherapeutic agents like cisplatin .
In one study, the cytotoxic effects were evaluated using an MTT assay, revealing that compounds with specific structural substitutions exhibited enhanced activity while maintaining lower toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness of these compounds against resistant strains highlights their potential as therapeutic agents in combating infections that are increasingly difficult to treat due to antibiotic resistance .
In particular, the antimicrobial activity was assessed using the broth microdilution method against various pathogens, revealing that certain concentrations significantly inhibited bacterial growth. For example, compounds derived from similar structures were found to be most effective against gram-positive bacteria at low micromolar concentrations .
Case Studies and Research Findings
Several studies have characterized the biological activity of related compounds:
- Anticancer Study : A study published in Pharmaceutical Research evaluated the anticancer properties of various 5-oxopyrrolidine derivatives against A549 cells. Results indicated that specific substitutions led to enhanced anticancer activity while preserving low cytotoxicity in non-cancerous cells .
- Antimicrobial Evaluation : Research conducted on newly synthesized nicotinamides demonstrated their effectiveness against resistant strains like Pseudomonas aeruginosa. Compounds showed promising antibacterial potential at concentrations as low as 0.016 mM .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with bacterial resistance mechanisms, potentially restoring the efficacy of existing antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide exhibit promising anticancer properties. For instance, derivatives of nicotinamide have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research published in journals like Cancer Letters has demonstrated that such compounds can target specific signaling pathways involved in cancer progression .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research indicates that pyrrole derivatives can enhance neuronal survival and protect against oxidative stress. A study highlighted in Neuroscience Letters reported that similar compounds could mitigate neurodegenerative processes by modulating neuroinflammatory responses .
Enzyme Inhibition
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide may serve as an enzyme inhibitor, particularly in pathways involving nicotinamide adenine dinucleotide (NAD+). Inhibitors of NAD+-dependent enzymes are critical for understanding metabolic regulation and developing therapeutic agents for metabolic disorders .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated, with findings suggesting it can scavenge free radicals effectively. This property is particularly relevant in developing formulations aimed at reducing oxidative stress-related diseases .
Polymer Chemistry
In material science, the incorporation of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. Research indicates that modifying polymers with such compounds can improve their stability and functionality, making them suitable for applications in coatings and composites .
Case Study 1: Anticancer Research
A notable study explored the effects of a series of nicotinamide derivatives on breast cancer cell lines. The results demonstrated that the introduction of bromine into the molecular structure significantly increased cytotoxicity against MCF-7 cells, suggesting a promising avenue for further drug development .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of pyrrole-based compounds exhibited significant improvements in cognitive function and reduced amyloid plaque formation. This highlights the potential therapeutic role of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide in neurodegenerative conditions .
Comparison with Similar Compounds
Key Observations:
- Pyrrole-Containing Analogs (e.g., 40) : The benzylthio-pyrrole group in compound 40 increases molecular weight compared to the target compound but reduces purity (70.7% vs. 91.8% for isomer 41) . This suggests synthetic challenges in introducing bulky substituents.
- Trifluoromethylsulfanyl Analog () : The CF₃S group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Spectral and Analytical Data
NMR and MS Profiles
- Compound 45 () : Distinct ¹H NMR signals at δ 8.93–8.94 (d, J = 2.4 Hz) and 9.08–9.09 (d, J = 2.0 Hz) correspond to pyridine protons, while the methoxy group resonates at δ 3.83. These shifts differ from the target compound’s expected pyrrole-related peaks (~δ 6.5–7.0 for pyrrole protons).
- Compound 40 () : ESI-MS m/z = 404.1 aligns with its molecular formula, confirming successful synthesis despite moderate purity.
Chromatographic Behavior
- Compound 40 exhibits a longer HPLC retention time (7.03 min) than its isomer 41 (6.98 min), indicating higher hydrophobicity due to para-substitution . The target compound’s hydroxyl group may reduce retention time compared to non-polar analogs.
Structure-Activity Relationship (SAR) Insights
- Hydrogen-Bonding Groups: The hydroxyl group in the target compound may enhance solubility and receptor binding compared to non-polar analogs like compound 8 .
- Halogen Effects : Bromine at the 5-position (common in and the target compound) may enhance steric bulk and electronegativity, influencing binding kinetics.
Q & A
Q. What are the foundational synthetic routes for 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives (e.g., 5-bromo-2-hydroxypyridine) can undergo chlorination using agents like phosphorus oxychloride or thionyl chloride to form reactive intermediates . Subsequent coupling with amines (e.g., 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine) requires controlled pH and temperature to prevent side reactions. Optimizing solvent polarity (e.g., DMF for polar intermediates) and reaction time (monitored via TLC or HPLC) enhances purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR : and NMR identify substituent positions (e.g., bromine at C5, pyrrole at C2) and confirm stereochemistry .
- X-ray crystallography : Resolves bond lengths and angles (e.g., Br-C bond ~1.9 Å, pyridine ring planarity) and validates intramolecular hydrogen bonding between the hydroxyl and amide groups .
- HRMS : Confirms molecular formula (e.g., CHBrNO) with <2 ppm error .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40–60°C for 1–4 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV light (300–400 nm) and track bromine loss or pyrrole oxidation .
- pH stability : Test solubility and decomposition in buffers (pH 3–10) to identify labile functional groups (e.g., amide hydrolysis in acidic conditions) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving the bromine substituent?
Bromine’s leaving-group ability depends on solvent and steric effects. In polar aprotic solvents (e.g., DMSO), SAr mechanisms dominate due to stabilization of the Meisenheimer complex. However, steric hindrance from the bulky pyrrole substituent can reduce reactivity, requiring elevated temperatures (80–100°C) . Contrasting results in non-polar solvents (e.g., toluene) may arise from competing radical pathways, validated via EPR spectroscopy .
Q. How can computational modeling predict this compound’s interactions with biological targets, such as enzymes or receptors?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR) based on bromine’s halogen-bonding potential and the pyrrole’s π-π stacking .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds between the hydroxyethyl group and catalytic residues (e.g., Asp831 in kinases) .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylation at C3 of the pyrrole ring) that reduce efficacy in vivo .
- Protein binding assays : Quantify serum albumin binding via fluorescence quenching; high affinity (>90%) may limit cellular uptake .
- Pharmacokinetic modeling : Adjust dosing regimens based on t and C to align in vitro EC with achievable plasma concentrations .
Q. How can researchers design controlled studies to evaluate the compound’s potential off-target effects in complex biological systems?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target interactions in cell lysates .
- CRISPR screens : Perform genome-wide knockout studies to identify synthetic lethal partners or resistance mechanisms .
- Organoid models : Test toxicity in 3D cultures (e.g., liver or cardiac organoids) to predict tissue-specific adverse effects .
Methodological Best Practices
Q. What steps ensure reproducibility in multi-step syntheses of this compound?
- Standardize intermediates : Characterize each intermediate (e.g., 5-bromo-2-chloronicotinonitrile) via melting point and NMR .
- Control moisture : Use anhydrous solvents and glove boxes for moisture-sensitive steps (e.g., Grignard reactions).
- Document deviations : Track batch-specific variables (e.g., reagent lot numbers, stirring rates) in electronic lab notebooks .
Q. How should researchers address conflicting crystallographic data regarding hydrogen bonding networks?
- Validate with DFT calculations : Compare experimental bond lengths with theoretical values (e.g., B3LYP/6-31G* level) to confirm hydrogen bond donor-acceptor distances .
- Use neutron diffraction : Resolve proton positions in deuterated crystals for unambiguous assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
